molecular formula C12H16N2O3S B6542925 N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide CAS No. 1060224-95-4

N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide

Cat. No. B6542925
CAS RN: 1060224-95-4
M. Wt: 268.33 g/mol
InChI Key: XNTTVEVZSAHOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide (NCPA) is an important chemical compound used in scientific research and lab experiments. It is a synthetic compound with a wide variety of uses in the field of science, particularly in biochemical and physiological studies. NCPA is a cyclic amide derivative of acetamide which has been found to have a variety of interesting properties and applications. This article will provide an overview of the synthesis method of NCPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various other compounds, such as peptides, peptidomimetics, and other small molecules. It has also been used in the study of enzyme inhibition and is known to inhibit the enzyme acetylcholinesterase. This compound has also been used as a model compound to study the structure and reactivity of other cyclic amides.

Mechanism of Action

N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for the transmission of signals between neurons. By inhibiting AChE, this compound increases the levels of acetylcholine in the body, which can lead to increased neuronal activity. This increased activity can have a variety of effects, depending on the area of the brain that is affected.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, depending on the area of the brain that is affected. It has been found to increase levels of dopamine and serotonin in the brain, which can lead to increased alertness and improved mood. This compound has also been found to increase levels of acetylcholine in the brain, which can lead to improved memory and cognitive function.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide has several advantages and limitations for use in lab experiments. One advantage is that this compound is a relatively simple compound to synthesize, making it readily available for use in experiments. Additionally, this compound is a relatively safe compound, making it suitable for use in experiments involving human subjects. However, this compound has some limitations for use in lab experiments. It has been found to be a relatively poor inhibitor of AChE, making it less effective for use in studies involving enzyme inhibition. Additionally, this compound is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.

Future Directions

There are a variety of potential future directions for the use of N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide in scientific research. One potential direction is the development of more potent inhibitors of AChE, which could be used to study the effects of increased acetylcholine levels in the brain. Additionally, this compound could be further modified to create compounds with different biochemical and physiological effects. Finally, this compound could be used as a model compound to study the structure and reactivity of other cyclic amides, which could lead to the development of new compounds with a variety of potential applications.

Synthesis Methods

N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide is a cyclic amide derivative of acetamide, and it is synthesized using a modified version of the Ugi four-component reaction (Ugi-4CR). The Ugi-4CR is a chemical reaction that combines four different components to produce a new compound. The four components used in the synthesis of this compound are an aldehyde, an amine, an isocyanide, and an acid. The reaction is conducted in a solvent such as dimethyl sulfoxide (DMSO) and is catalyzed by an acid. The resulting product is a cyclic amide that can be further modified to produce this compound.

properties

IUPAC Name

N-cyclopropyl-2-[4-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)14-11-4-2-9(3-5-11)8-12(15)13-10-6-7-10/h2-5,10,14H,6-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTTVEVZSAHOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.